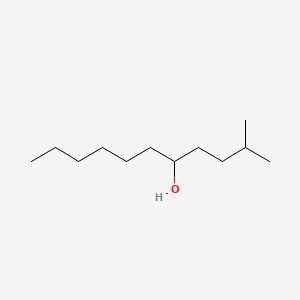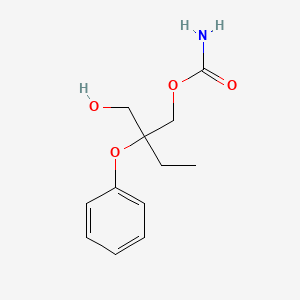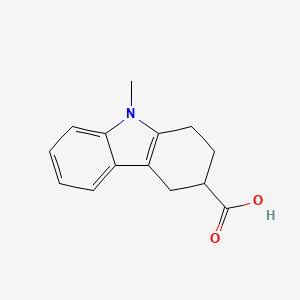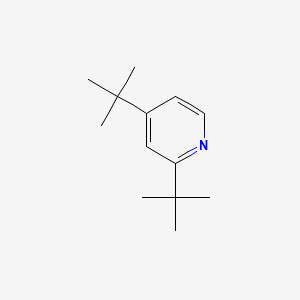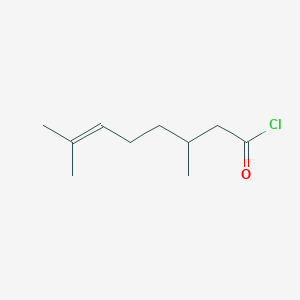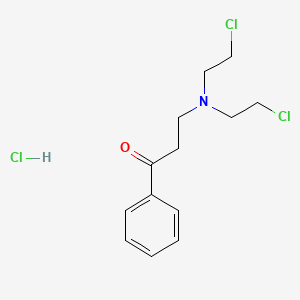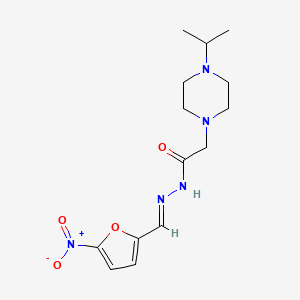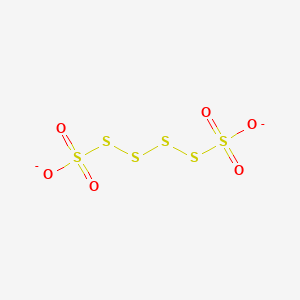
Tetrasulfane-1,4-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasulfane-1,4-disulfonate is a chemical compound characterized by the presence of four sulfur atoms and two sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrasulfane-1,4-disulfonate can be synthesized through various methods. One common approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical tetrasulfides . This method is practical and scalable, relying on easily available, unfunctionalized substrates.
Industrial Production Methods
Industrial production of this compound typically involves the oxidative coupling of sulfur-containing compounds. This process is efficient and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasulfane-1,4-disulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form trisulfide dioxides through photocatalysis.
Reduction: The compound can be reduced under specific conditions to yield various sulfur-containing products.
Substitution: this compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfinic acid, nickel catalysts, and various oxidizing agents . Reaction conditions often involve specific temperatures, pressures, and the presence of light for photocatalytic reactions.
Major Products Formed
Major products formed from the reactions of this compound include trisulfide dioxides, various sulfur-containing intermediates, and other polysulfanes .
Wissenschaftliche Forschungsanwendungen
Tetrasulfane-1,4-disulfonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tetrasulfane-1,4-disulfonate involves its ability to react with cysteine residues in key proteins and enzymes. This interaction often proceeds via S-thiolation of cysteine residues, leading to the formation of reactive oxygen species . These reactions can modulate various cellular processes, including antioxidant defenses and programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tetrasulfane-1,4-disulfonate include:
Bis(triethoxysilylpropyl)tetrasulfane: Used as a coupling agent in rubber production.
Diallyl tetrasulfane: Known for its antimicrobial properties.
1,4-Dibenzyltetrasulfane: Exhibits interesting biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form strong chemical bonds with other molecules makes it valuable in various industrial applications .
Eigenschaften
CAS-Nummer |
31294-89-0 |
|---|---|
Molekularformel |
O6S6-2 |
Molekulargewicht |
288.4 g/mol |
InChI |
InChI=1S/H2O6S6/c1-11(2,3)9-7-8-10-12(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
InChI-Schlüssel |
UMIMASAQGBNPAE-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]S(=O)(=O)SSSSS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


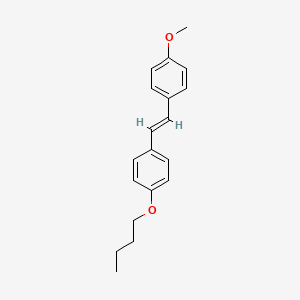
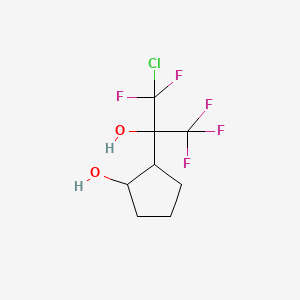

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)

![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
